Thiophene derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound "3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid" is structurally related to various thiophene derivatives that have been synthesized and evaluated for their potential therapeutic applications. These compounds exhibit a range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties, which make them promising candidates for drug development.
The synthesis of thiophene derivatives has led to the discovery of compounds with significant antitumor properties. For example, a study reported the synthesis of a series of glycosylated thiophene derivatives, which were screened for their antitumor activity1. These compounds showed promising results, suggesting their potential use in cancer therapy.
Thiophene derivatives have also been evaluated for their antimicrobial activity. The synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl) thiophenes demonstrated the versatility of the Gewald reaction in producing compounds with potential antimicrobial properties2. These compounds were characterized and showed activity against various microbial strains, indicating their potential as antimicrobial agents.
The search for effective β-lactamase inhibitors is crucial in combating antibiotic resistance. A study described the synthesis of 4-carboxy-2-thiabicyclo heptanones via 3-carboxy-2,3-dihydrothiophenes, which showed potential as β-lactamase inhibitors3. These findings could contribute to the development of new drugs that can be used in combination with β-lactam antibiotics to treat resistant bacterial infections.
Thiophene derivatives have also been explored for their anti-inflammatory and antioxidant activities. A particular study synthesized acid chloride derivatives of 2-amino thiophene carboxamide and screened them for in vitro anti-inflammatory and antioxidant activities4. The results were comparable to standard drugs such as ibuprofen and ascorbic acid, highlighting their potential therapeutic applications in inflammatory and oxidative stress-related conditions.
This compound falls under the category of thiophene carboxylic acids, specifically modified with cyano and chlorophenyl groups. Its IUPAC name reflects its structural components, indicating the presence of a thiophene ring, a carboxylic acid functional group, and substituents that enhance its chemical properties.
The synthesis of 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid can be approached through various methods, primarily involving the functionalization of thiophene derivatives. A common method involves the reaction of thiophene-2-carboxylic acid with chlorinated phenyl compounds and cyanide sources.
The molecular formula of 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid is , with a molecular weight of approximately 309.78 g/mol.
The structure can be confirmed using:
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for this compound largely depends on its application context, particularly in biological systems or as a synthetic intermediate:
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid has several potential applications:
The systematic IUPAC name 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid provides a complete description of the molecular architecture. The parent heterocycle is a thiophene ring, a five-membered aromatic system containing sulfur. Position 2 bears a carboxylic acid group (–COOH), critical for acidity and hydrogen bonding. Position 3 is substituted with a 4-chlorophenyl group, a benzene ring with chlorine at the para position, influencing electronic properties through resonance and induction effects. Position 4 contains a cyano group (–C≡N), a strong electron-withdrawing moiety that enhances electrophilicity and potential for nucleophilic addition reactions. Position 5 is functionalized with a methylthio group (–S–CH₃), contributing to hydrophobic character and metabolic stability. The conjugated system extends across the thiophene ring and substituents, enabling potential π-π stacking interactions in solid-state or biological environments [3].
The molecular formula C₁₃H₈ClNO₂S₂ confirms the elemental composition and oxidation states. The empirical formula breakdown reveals:
Table 1: Elemental Composition and Mass Contribution
| Element | Atom Count | Atomic Mass (g/mol) | Mass Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 8 | 1.008 | 8.064 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 2 | 16.00 | 32.00 |
| Sulfur | 2 | 32.06 | 64.12 |
| Total | 309.78 |
The molecular weight of 309.78 g/mol classifies this compound as a mid-sized organic molecule, suitable for pharmaceutical lead development. Its mass distribution affects physicochemical properties, with the chlorophenyl and methylthio groups enhancing lipophilicity (log P ≈ 3.5 estimated), while the carboxylic acid and cyano groups provide polar surface area for solubility modulation [2] [3].
Spectroscopic identifiers enable precise database retrieval and computational modeling:
CSC1=C(C#N)C(=C(S1)C(O)=O)C1=CC=C(Cl)C=C1This string encodes atom connectivity: The methylthio group (CS–) attaches to the thiophene ring (S1=C), which carries cyano (C#N) and carboxylic acid (C(O)=O) groups at adjacent positions. The 4-chlorophenyl group links via C1=CC=C(Cl)C=C1 [2]. CCQQTQYIJRVXIU-UHFFFAOYSA-NA hashed version of the standard InChI descriptor, facilitating database searches without referencing full structural data. The "UHFFFAOYSA" component indicates no stereochemistry or isotopic labeling [2]. Table 2: Key Spectroscopic and Database Identifiers
| Identifier Type | Value | Utility |
|---|---|---|
| SMILES | CSC1=C(C#N)C(=C(S1)C(O)=O)C1=CC=C(Cl)C=C1 | 2D structure representation |
| InChI Key | CCQQTQYIJRVXIU-UHFFFAOYSA-N | Unique database indexing |
| PubChem CID | 2735791 | Access to bioactivity and properties data |
| CAS Registry | 116525-66-7 | Commercial sourcing reference |
While no single-crystal X-ray diffraction data exists for the title compound, its structural analog methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 63244-05-3) provides insights into conformational preferences [10]. Thiophene derivatives typically exhibit planar ring systems due to aromaticity, with substituents influencing packing modes:
Computational models (DFT, B3LYP/6-31G*) predict a coplanar arrangement between the thiophene core and phenyl ring, stabilized by conjugation. The carboxylic acid group twists slightly (5–15°) to reduce steric hindrance with the cyano group. Experimental characterization would require powder XRD or crystallization efforts, leveraging the compound’s melting point (predicted >150°C) for crystal growth [3] [10].
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: